

Cefsulodin Sodium: A Third-Generation Cephalosporin with Targeted Anti-Pseudomonal Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cefsulodin sodium*

Cat. No.: B1233226

[Get Quote](#)

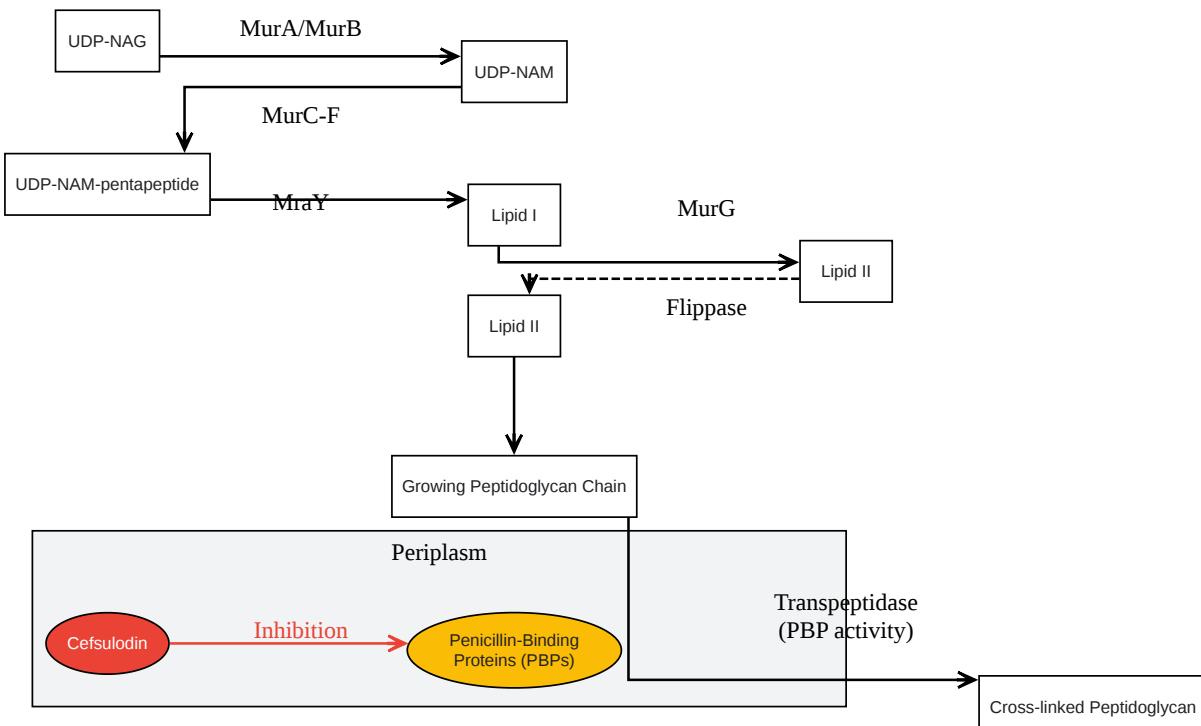
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefsulodin sodium is a third-generation cephalosporin antibiotic with a notably specific spectrum of activity, primarily targeting *Pseudomonas aeruginosa*.^{[1][2]} Discovered in 1977 by Takeda Pharmaceutical Company, it has carved out a niche in both clinical and laboratory settings.^[1] This technical guide provides a comprehensive overview of **cefsulodin sodium**, focusing on its classification, mechanism of action, antimicrobial spectrum, and the experimental methodologies used to characterize its activity.

Classification and Chemical Properties

Cefsulodin is classified as a third-generation cephalosporin.^{[1][2][3][4][5][6][7][8]} This class of antibiotics is characterized by a beta-lactam ring fused to a dihydrothiazine ring. The chemical structure of cefsulodin includes a pyridinium-substituted methyl group at position 3 and a sulfo group on the acyl side chain, which contributes to its specific activity.^[9]


Table 1: Chemical and Physical Properties of **Cefsulodin Sodium**

Property	Value
Chemical Formula	C22H19N4NaO8S2
Molecular Weight	554.5 g/mol
CAS Number	52152-93-9
Appearance	White to light yellow crystalline powder
Solubility	Soluble in water and ethanol

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Like other beta-lactam antibiotics, cefsulodin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.^{[2][3][10]} The core of this mechanism is the irreversible binding of the beta-lactam ring to penicillin-binding proteins (PBPs).^{[3][10]} PBPs are essential enzymes that catalyze the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that forms the cross-links between peptidoglycan chains.^[2] By inhibiting PBPs, cefsulodin disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.^{[2][3]}

Cefsulodin has a high affinity for the PBPs of *Pseudomonas aeruginosa*, particularly PBP1a and PBP1b, while binding poorly to the PBPs of other bacteria, which accounts for its narrow spectrum of activity.^{[9][10]} It can readily penetrate the outer membrane of *P. aeruginosa* to reach its periplasmic targets.^[9]

[Click to download full resolution via product page](#)**Diagram 1:** Mechanism of Action of Cefsulodin

Antimicrobial Spectrum and Efficacy

Cefsulodin exhibits a narrow spectrum of activity, with potent efficacy against *Pseudomonas aeruginosa*.^{[2][11]} It has limited to no significant activity against other Gram-negative bacteria, Gram-positive bacteria, and anaerobes.^{[2][11]}

Table 2: In Vitro Activity of Cefsulodin Against *Pseudomonas aeruginosa*

Strain Type	MIC50 (µg/mL)	MIC90 (µg/mL)
Wild-type, susceptible	2 - 4	8
Resistant strain (PA13)	32	-

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.[1][9]

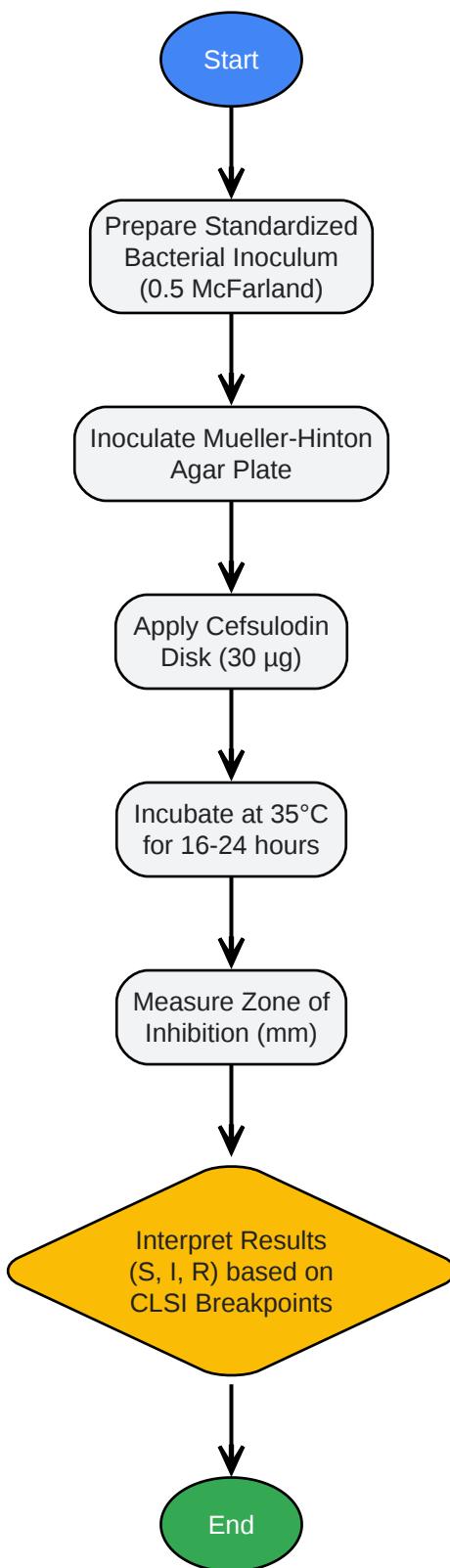
Experimental Protocols

The in vitro activity of cefsulodin is primarily determined using antimicrobial susceptibility testing (AST) methods, such as the Kirby-Bauer disk diffusion and broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Methodology:


- Inoculum Preparation: A standardized suspension of the test organism, equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile broth or saline.
- Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
- Disk Application: A cefsulodin-impregnated disk (typically 30 µg) is aseptically applied to the surface of the inoculated agar plate.
- Incubation: The plate is inverted and incubated at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-24 hours.
- Zone Measurement: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters.
- Interpretation: The measured zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to the breakpoints established by a standard-setting organization

such as the Clinical and Laboratory Standards Institute (CLSI).

Tentative Interpretive Zone Standards for a 30 μg Cefsulodin Disk:

- Susceptible: ≥ 18 mm
- Resistant: ≤ 14 mm

(Note: These are tentative breakpoints and may vary. Refer to the latest CLSI M100 document for current interpretive criteria.)

[Click to download full resolution via product page](#)

Diagram 2: Kirby-Bauer Disk Diffusion Workflow

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Methodology:

- Preparation of Antimicrobial Dilutions: Serial twofold dilutions of **cefsulodin sodium** are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
- Inoculum Preparation: A bacterial suspension is prepared and diluted to a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well.
- Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
- Incubation: The microtiter plate is incubated at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours.
- MIC Determination: The MIC is read as the lowest concentration of cefsulodin that completely inhibits visible bacterial growth.

Conclusion

Cefsulodin sodium remains a significant third-generation cephalosporin due to its targeted and potent activity against *Pseudomonas aeruginosa*. Its mechanism of action, centered on the inhibition of peptidoglycan synthesis via PBP binding, is well-established. Standardized antimicrobial susceptibility testing methods are crucial for determining its in vitro efficacy and guiding its appropriate use. For researchers and drug development professionals, a thorough understanding of cefsulodin's properties and the methodologies for its evaluation is essential for its application in both research and clinical contexts. It is imperative to consult the latest guidelines from bodies such as the CLSI for the most current interpretive criteria for susceptibility testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. [Clinical laboratory approach for estimating effective administrative dose of cefsulodin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefsulodin: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [A simple disk diffusion test to identify beta-lactamase-negative, ampicillin-resistant *Haemophilus influenzae*--application of cephalexin, cefsulodin and cefaclor disks] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 7. In vitro antibacterial activity and susceptibility of cefsulodin, an antipseudomonal cephalosporin, to beta-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ibg.kit.edu [ibg.kit.edu]
- 9. researchgate.net [researchgate.net]
- 10. BIOL 230 Lecture Guide - Flash Animation Showing the Synthesis of Peptidoglycan in Bacteria - Complete Process [cwoer.ccbe.org]
- 11. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Cefsulodin Sodium: A Third-Generation Cephalosporin with Targeted Anti-Pseudomonal Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1233226#cefsulodin-sodium-s-role-as-a-third-generation-cephalosporin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com